

Recrystallization of triphenylphosphine from ethanol or isopropanol.

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Compound of Interest

Compound Name: Triphosphine

Cat. No.: B1213122

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Technical Support Center: Recrystallization of Triphenylphosphine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of triphenylphosphine (PPh_3) from ethanol or isopropanol. It is intended for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is recrystallization of triphenylphosphine necessary?

A1: Triphenylphosphine is susceptible to slow oxidation by air, which forms triphenylphosphine oxide (TPPO) as an impurity.^{[1][2]} Recrystallization is a common and effective method to remove this oxide.^{[1][3]} This purification is crucial as the presence of TPPO can interfere with subsequent reactions where pure PPh_3 is required.

Q2: Which solvent is better for recrystallization, ethanol or isopropanol?

A2: Both hot ethanol and isopropanol are effective solvents for recrystallizing triphenylphosphine to remove the more polar triphenylphosphine oxide.^{[1][3]} The choice of solvent can depend on the desired crystal size, filtration temperature, and the specific

impurities present. The solubility of triphenylphosphine is slightly higher in ethanol than in isopropanol at similar temperatures.[4]

Q3: What is the expected melting point of pure triphenylphosphine and triphenylphosphine oxide?

A3: The melting point of pure triphenylphosphine is in the range of 79-82 °C.[5][6] The melting point of triphenylphosphine oxide is significantly higher, typically between 150-158 °C.[7][8][9][10] A broad or depressed melting point of the recrystallized triphenylphosphine may indicate the presence of residual solvent or other impurities.

Q4: Can I use other solvents for the recrystallization of triphenylphosphine?

A4: While ethanol and isopropanol are commonly used, other solvents can also be employed. For instance, recrystallization from petroleum ether has been reported.[11] However, the effectiveness of the recrystallization will depend on the differential solubility of triphenylphosphine and its impurities in the chosen solvent at high and low temperatures.

Data Presentation

Table 1: Physical Properties of Triphenylphosphine and Triphenylphosphine Oxide

Compound	Molar Mass (g/mol)	Melting Point (°C)	Appearance
Triphenylphosphine (PPh ₃)	262.29	79-82[5][6]	White solid[2][6]
Triphenylphosphine Oxide (TPPO)	278.28	150-158[7][8][9][10]	White crystalline compound[12]

Table 2: Solubility of Triphenylphosphine in Ethanol and Isopropanol

Temperature (K)	Temperature (°C)	Solubility in Ethanol (mole fraction)	Solubility in Isopropanol (mole fraction)
303.2	30.05	0.101	0.079
308.2	35.05	0.132	0.105
313.2	40.05	0.170	0.138
318.2	45.05	0.218	0.179
323.2	50.05	0.278	0.232
328.2	55.05	0.354	0.299
333.2	60.05	0.450	0.385

Data adapted from the
Journal of Chemical &
Engineering Data.[\[4\]](#)

Experimental Protocols

Protocol 1: Recrystallization of Triphenylphosphine from Ethanol

- **Dissolution:** In a fume hood, place the impure triphenylphosphine in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid. This can be achieved by heating the ethanol separately and adding it portion-wise to the flask containing the triphenylphosphine, which is gently heated on a hot plate.
- **Hot Filtration (Optional):** If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.
- **Crystallization:** Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling phase.

- **Ice Bath Cooling:** Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
- **Isolation of Crystals:** Collect the crystals by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
- **Drying:** Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove residual solvent.

Protocol 2: Recrystallization of Triphenylphosphine from Isopropanol

The protocol for recrystallization from isopropanol is analogous to the one for ethanol.

- **Dissolution:** In a fume hood, dissolve the impure triphenylphosphine in the minimum amount of hot isopropanol in an Erlenmeyer flask with gentle heating.
- **Hot Filtration (Optional):** If necessary, perform a hot gravity filtration to remove any insoluble matter.
- **Crystallization:** Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce further crystallization.
- **Isolation and Washing:** Collect the crystals by vacuum filtration and wash them with a small portion of ice-cold isopropanol.
- **Drying:** Dry the purified triphenylphosphine crystals thoroughly to remove the solvent.

Troubleshooting Guide

Problem 1: Oily precipitate forms instead of crystals ("oiling out").

- **Cause:** The melting point of the solute is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.^[13]

- Solution 1: Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent and then allow it to cool slowly.
- Solution 2: Try a different solvent or a mixed solvent system. For example, if using ethanol, adding a small amount of a solvent in which triphenylphosphine is less soluble (like water) can sometimes promote crystallization.[\[14\]](#)

Problem 2: No crystals form upon cooling.

- Cause 1: Too much solvent was used, and the solution is not saturated.[\[13\]](#)
- Solution 1: Evaporate some of the solvent by gently heating the solution and then allow it to cool again.[\[13\]](#)
- Cause 2: The solution is supersaturated.[\[13\]](#)
- Solution 2: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure triphenylphosphine.

Problem 3: The yield of recovered crystals is very low.

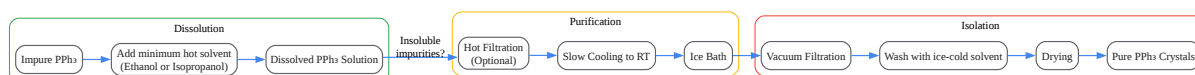
- Cause 1: Too much solvent was added, keeping a significant amount of the product dissolved even at low temperatures.
- Solution 1: Concentrate the filtrate by evaporating some of the solvent and cool it again to recover more crystals.
- Cause 2: The crystals were washed with solvent that was not cold enough, causing some of the product to dissolve.
- Solution 2: Ensure the wash solvent is ice-cold. Use only a minimal amount of solvent for washing.

Problem 4: The recrystallized product is still impure (e.g., broad melting point).

- Cause 1: The initial cooling was too rapid, trapping impurities within the crystal lattice.

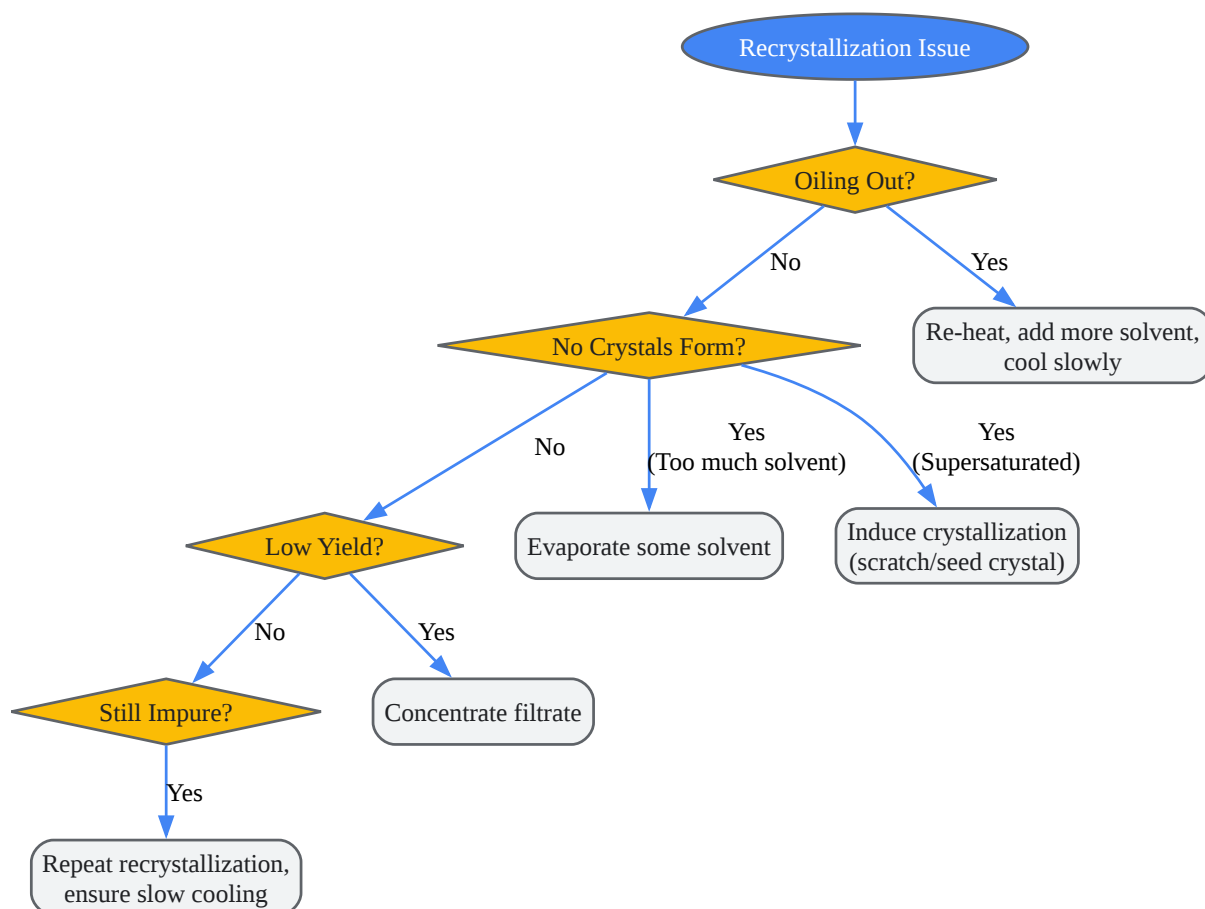
- Solution 1: Repeat the recrystallization process, ensuring the solution cools slowly and undisturbed to room temperature before placing it in an ice bath.
- Cause 2: The impurity has very similar solubility properties to triphenylphosphine in the chosen solvent.
- Solution 2: Consider using a different recrystallization solvent. Alternatively, for stubborn TPPO contamination, chemical separation methods can be employed, such as precipitation of a TPPO-zinc chloride complex.^{[15][16][17]}

Visualizations



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Caption: Workflow for the recrystallization of triphenylphosphine.



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Caption: Decision tree for troubleshooting recrystallization problems.

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